molecular formula C15H19NO3 B13919311 Benzyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate

Benzyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B13919311
M. Wt: 261.32 g/mol
InChI Key: VALMZSGFMSYDAD-UHFFFAOYSA-N
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Description

Benzyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by a benzyl group attached to a pyrrolidine ring, which is further substituted with a cyclopropyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate typically involves the reaction of 3-cyclopropyl-4-hydroxypyrrolidine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Benzyl 3-cyclopropyl-4-oxopyrrolidine-1-carboxylate.

    Reduction: this compound.

    Substitution: Various benzyl-substituted pyrrolidine derivatives.

Scientific Research Applications

Benzyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological system being studied and the nature of the interactions between the compound and its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-pyrroline-1-carboxylate: A similar compound with a pyrroline ring instead of a pyrrolidine ring.

    Benzyl 4-hydroxy-1-piperidinecarboxylate: A compound with a piperidine ring and a hydroxyl group at the 4-position.

    Benzyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate: A compound with a cyano group at the 3-position instead of a cyclopropyl group.

Uniqueness

Benzyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties to the molecule. This makes it a valuable compound for studying structure-activity relationships and for developing new molecules with specific biological activities.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl 3-cyclopropyl-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C15H19NO3/c17-14-9-16(8-13(14)12-6-7-12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14,17H,6-10H2

InChI Key

VALMZSGFMSYDAD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CN(CC2O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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